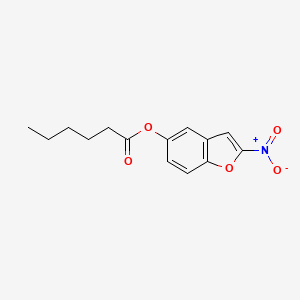
2-Nitro-1-benzofuran-5-YL hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrobenzofuran-5-yl hexanoate is a chemical compound that belongs to the class of benzofuran derivatives. . The presence of a nitro group and a hexanoate ester in its structure makes 2-Nitrobenzofuran-5-yl hexanoate an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 2-Nitrobenzofuran-5-yl hexanoate involves several steps, starting from the nitration of benzofuran. The nitration process can be carried out using a mixture of nitric acid and acetic acid, leading to the formation of 2-nitrobenzofuran . The next step involves the esterification of 2-nitrobenzofuran with hexanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . This reaction typically requires refluxing the mixture for several hours to achieve a high yield of the desired ester.
Chemical Reactions Analysis
2-Nitrobenzofuran-5-yl hexanoate undergoes various chemical reactions, including:
Scientific Research Applications
2-Nitrobenzofuran-5-yl hexanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Nitrobenzofuran-5-yl hexanoate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The benzofuran moiety can also interact with specific enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
2-Nitrobenzofuran-5-yl hexanoate can be compared with other similar compounds, such as:
2-Nitrobenzofuran: Lacks the hexanoate ester group but shares similar chemical reactivity and biological activities.
2-Nitrobenzofuran-3-yl acetate: Contains an acetate ester instead of a hexanoate ester, leading to differences in solubility and reactivity.
2-Nitrobenzofuran-5-yl butanoate: Has a shorter ester chain compared to hexanoate, affecting its physical and chemical properties.
Biological Activity
2-Nitro-1-benzofuran-5-YL hexanoate is a compound that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on a variety of research studies and findings.
- Molecular Formula: C12H13N1O3
- Molecular Weight: 233.24 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustration)
Antitumor Activity
Research has indicated that benzofuran derivatives, including this compound, exhibit significant antitumor properties. A study evaluated various benzofuran compounds against cancer cell lines and found that those with nitro groups showed enhanced cytotoxicity. For instance, compounds with similar structures demonstrated IC50 values in the low micromolar range against ovarian cancer cell lines, indicating a promising avenue for anticancer drug development .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies comparing 2-nitro-1-benzofuran derivatives to standard antibiotics revealed that they possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, the presence of a nitro group was linked to increased inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential as a novel antimicrobial agent .
Anti-inflammatory Effects
Nitro compounds are known for their anti-inflammatory properties. Research indicates that this compound can inhibit key inflammatory mediators such as COX-2 and TNF-α. In vitro assays showed that this compound significantly reduced the production of these pro-inflammatory cytokines in activated macrophages, highlighting its potential use in treating inflammatory diseases .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, it has been shown to inhibit iNOS (inducible Nitric Oxide Synthase), which is crucial in inflammatory responses .
- DNA Intercalation : Similar to other benzofuran derivatives, it may intercalate between DNA base pairs, disrupting normal cellular functions and leading to apoptosis in cancer cells .
- Modulation of Signaling Pathways : The compound may interfere with various signaling pathways involved in cell proliferation and survival, particularly those activated by growth factors and cytokines .
Study on Antitumor Activity
A recent study evaluated the effects of this compound on human ovarian cancer cells (A2780). The results indicated an IC50 value of approximately 12 µM, demonstrating significant cytotoxicity compared to control groups treated with standard chemotherapeutic agents .
Antimicrobial Efficacy
In another study, this compound was tested against various bacterial strains. The results showed inhibition zones measuring up to 24 mm against Klebsiella pneumoniae, outperforming conventional antibiotics like ciprofloxacin in certain tests .
Summary Table of Biological Activities
| Biological Activity | Effect | IC50/Zone of Inhibition |
|---|---|---|
| Antitumor | Cytotoxicity against A2780 cells | IC50 = 12 µM |
| Antimicrobial | Inhibition of S. aureus | Zone = 23 mm |
| Anti-inflammatory | Inhibition of TNF-α production | Significant reduction observed |
Properties
CAS No. |
56897-37-1 |
|---|---|
Molecular Formula |
C14H15NO5 |
Molecular Weight |
277.27 g/mol |
IUPAC Name |
(2-nitro-1-benzofuran-5-yl) hexanoate |
InChI |
InChI=1S/C14H15NO5/c1-2-3-4-5-14(16)19-11-6-7-12-10(8-11)9-13(20-12)15(17)18/h6-9H,2-5H2,1H3 |
InChI Key |
FNMFEKKWAIOWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=CC2=C(C=C1)OC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















